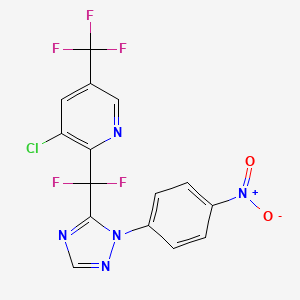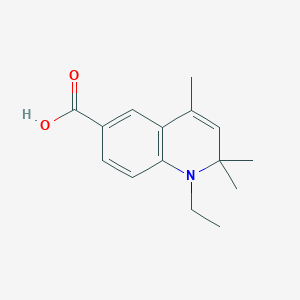
(2S)-2-(2,4-Dioxohexahydropyrimidine-1-yl)-3-methylbutanoic acid
Übersicht
Beschreibung
“(2S)-2-(2,4-Dioxohexahydropyrimidine-1-yl)-3-methylbutanoic acid” is a chemical substance that is available from various suppliers . Detailed information about this compound can be found in scientific databases and resources .
Synthesis Analysis
The synthesis of compounds similar to “(2S)-2-(2,4-Dioxohexahydropyrimidine-1-yl)-3-methylbutanoic acid” has been reported in the literature . Dihydropyrimidin-2 (1H)-ones/thiones (DHPMs), which are structurally related to this compound, have been synthesized using various catalysts such as Lewis acids and silica-supported solid acids .Wissenschaftliche Forschungsanwendungen
Pyrimidine Derivatives in Anti-inflammatory and Anticancer Research
Research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives have been extensively studied. Pyrimidines exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties. Several pyrimidines have shown potent anti-inflammatory effects, attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. Detailed SAR analysis provides clues for the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimum toxicity, highlighting potential areas for future research in developing new pyrimidines as anti-inflammatory agents (Rashid et al., 2021).
Pyrimidines in Medicinal Chemistry
The review on jasmonic acid and its derivatives, including pyrimidine-based compounds, emphasizes the growing interest in using small molecules, including plant stress hormones, in medicinal chemistry. Jasmonic acid derivatives, through their synthesis and biological activities, offer insights for future research in the development of new therapeutics in related fields. This area of research is particularly relevant for the synthesis and application of pyrimidine derivatives in drug discovery and development, indicating a substantial potential for the development of novel drugs and nutraceuticals based on pyrimidine structures (Ghasemi Pirbalouti et al., 2014).
Synthesis and Biological Activity of Pyrimidine Derivatives
The synthesis and in-vitro anti-inflammatory activity of substituted 1,2,3,4 tetrahydropyrimidine derivatives have been explored, showing that these compounds exhibit significant in-vitro anti-inflammatory activity. This study highlights the potential of pyrimidine derivatives in designing leads for anti-inflammatory activity, underscoring the importance of structural modifications to enhance biological efficacy (Gondkar et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-(2,4-dioxo-1,3-diazinan-1-yl)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-5(2)7(8(13)14)11-4-3-6(12)10-9(11)15/h5,7H,3-4H2,1-2H3,(H,13,14)(H,10,12,15)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGMQBXXRHWNLE-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1CCC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N1CCC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)-3-methylbutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Methyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409432.png)
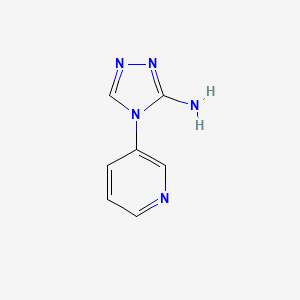
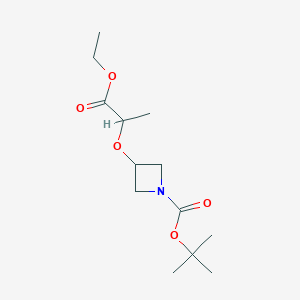
![(S)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409439.png)
![4-Chloro-5H-pyrimido[4,5-b][1,4]oxazin-6(7H)-one](/img/structure/B1409440.png)
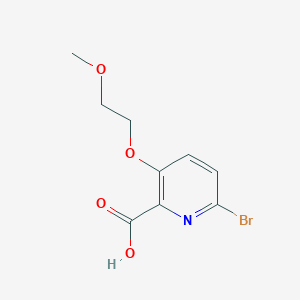
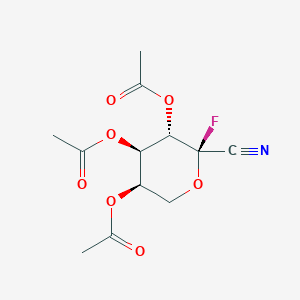


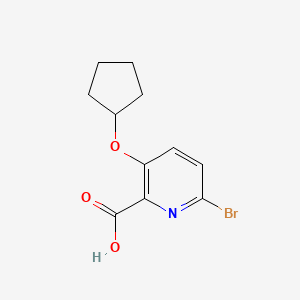

![4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride](/img/structure/B1409451.png)
